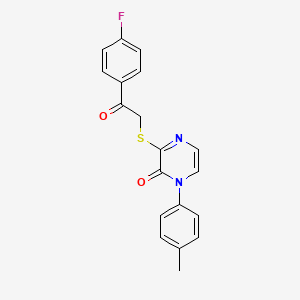

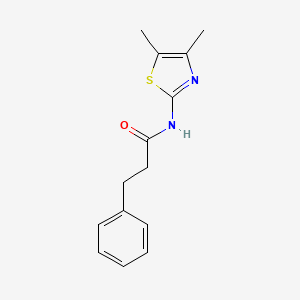

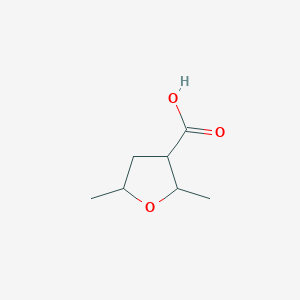

![molecular formula C24H22N2O5 B2551009 N-[5-acetyl-6-[(E)-2-[(3-methoxyphenyl)methylamino]ethenyl]-2-oxopyran-3-yl]benzamide CAS No. 294853-49-9](/img/structure/B2551009.png)

N-[5-acetyl-6-[(E)-2-[(3-methoxyphenyl)methylamino]ethenyl]-2-oxopyran-3-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-[5-acetyl-6-[(E)-2-[(3-methoxyphenyl)methylamino]ethenyl]-2-oxopyran-3-yl]benzamide is a structurally complex molecule that appears to be related to the field of organic chemistry, specifically involving benzamide derivatives. While the provided papers do not directly discuss this compound, they offer insights into similar molecules that can help us infer certain aspects of its chemistry.

Synthesis Analysis

The synthesis of related compounds, such as 5-acetyl-3-benzoylamino-6-(2-dimethylamino-1-ethenyl)-2H-pyran-2-one, involves rearrangements in the presence of N-nucleophiles, leading to various derivatives including pyridine and isoxazole derivatives . Although the exact synthesis of the compound is not detailed, similar strategies could potentially be applied, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations . For instance, a related molecule, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was found to crystallize in a triclinic system with specific lattice constants . The geometrical parameters from XRD studies were in good agreement with those obtained from DFT calculations. It is likely that the molecular structure of this compound could be elucidated using similar methods.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be explored through their interactions with various nucleophiles. For example, the rearrangement of 5-acetyl-3-benzoylamino-6-(2-dimethylamino-1-ethenyl)-2H-pyran-2-one in the presence of different N-nucleophiles leads to the formation of a variety of heterocyclic compounds . This suggests that the compound may also undergo interesting chemical reactions when exposed to similar reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be predicted using DFT calculations. The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of 3-acetoxy-2-methyl

科学的研究の応用

Synthetic Methodologies and Compound Development

Heterocyclic System Synthesis : Research has demonstrated the utility of related compounds in the synthesis of heterocyclic systems, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and 2H-1-benzopyran-2-ones, showcasing the role of these compounds in expanding the chemical toolbox for developing novel pharmacologically active molecules (Selič et al., 1997).

Novel Glucokinase Activators : Acetylenyl benzamide derivatives have been synthesized and identified as potent glucokinase activators, indicating their potential in the treatment of type 2 diabetes mellitus. This research highlights the application of such compounds in addressing a critical target for managing blood glucose levels (Park et al., 2015).

Crystal Structure Analysis : Studies on the crystal structures of related compounds have provided insights into the supramolecular aggregation controlled by π–π interactions and hydrogen bonding, crucial for understanding the chemical behavior and reactivity of these molecules (Kranjc et al., 2012).

Pharmacological Applications

Anticancer Activity : Benzamide derivatives have been evaluated for their anticancer activity, with some compounds exhibiting moderate to excellent efficacy against various cancer cell lines. This research underscores the potential of such compounds in developing new anticancer therapies (Ravinaik et al., 2021).

Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities, indicating their utility as lead compounds for further development into therapeutic agents (Abu‐Hashem et al., 2020).

Enzyme Inhibition Activity : Compounds related to N-[5-acetyl-6-[(E)-2-[(3-methoxyphenyl)methylamino]ethenyl]-2-oxopyran-3-yl]benzamide have been subjected to enzyme inhibition activity tests, demonstrating efficacy against enzymes such as butylcholinesterase, acetylcholinesterase, and lipoxygenase. This research highlights the potential of these compounds in developing treatments for diseases associated with these enzymes (Abbasi et al., 2014).

特性

IUPAC Name |

N-[5-acetyl-6-[(E)-2-[(3-methoxyphenyl)methylamino]ethenyl]-2-oxopyran-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5/c1-16(27)20-14-21(26-23(28)18-8-4-3-5-9-18)24(29)31-22(20)11-12-25-15-17-7-6-10-19(13-17)30-2/h3-14,25H,15H2,1-2H3,(H,26,28)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBDXRVAOHTOMD-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C=CNCC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)/C=C/NCC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

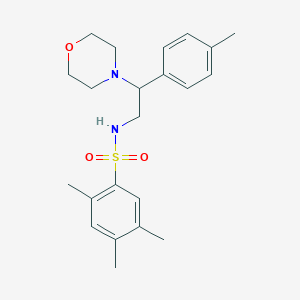

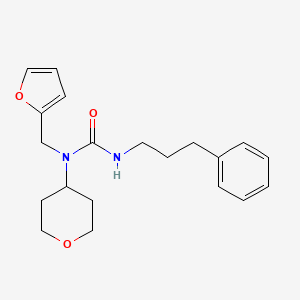

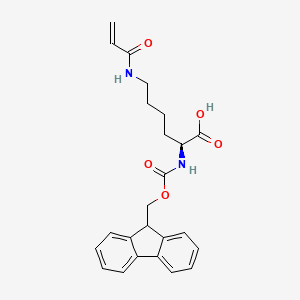

![3-(4-Methoxyphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2550945.png)

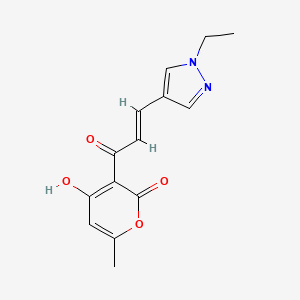

![6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2550947.png)